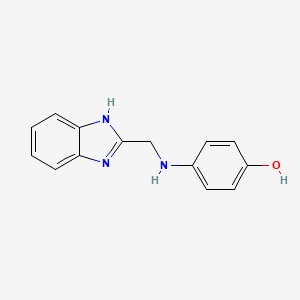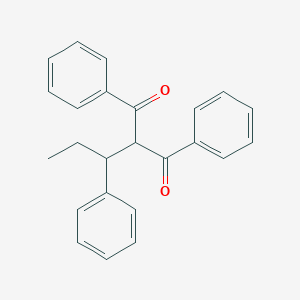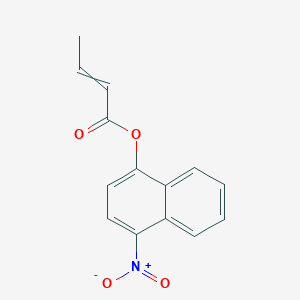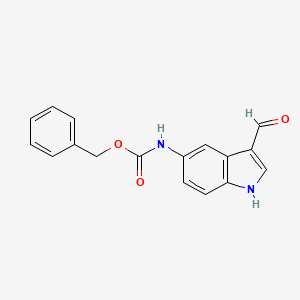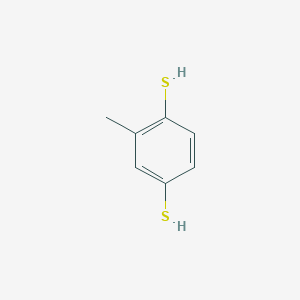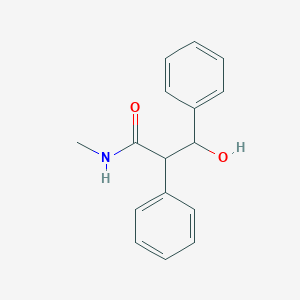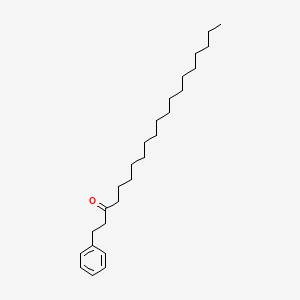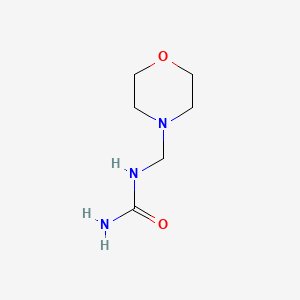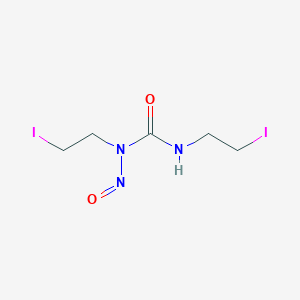
1,3-Bis(2-iodoethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-iodoethyl)-1-nitrosourea is a chemical compound with the molecular formula C5H10I2N2O2 It is an organoiodine compound that features two iodoethyl groups attached to a nitrosourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-iodoethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-iodoethyl)urea with nitrosating agents. One common method is to react 1,3-bis(2-iodoethyl)urea with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-iodoethyl)-1-nitrosourea can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Formation of 1,3-bis(2-iodoethyl)-1-nitrourea.
Reduction: Formation of 1,3-bis(2-iodoethyl)-1-aminourea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(2-iodoethyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing nitroso and iodoethyl groups into molecules.
Biology: Studied for its potential as a DNA alkylating agent, which could have implications in cancer research.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell division.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-iodoethyl)-1-nitrosourea involves the alkylation of DNA. The compound can form covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This disrupts the normal function of DNA, inhibiting replication and transcription, which can ultimately lead to cell death. The molecular targets include the nucleophilic sites on the DNA bases, particularly the N7 position of guanine.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): A well-known chemotherapeutic agent with similar DNA alkylating properties.
1,3-Bis(2-bromoethyl)-1-nitrosourea: Another analog with similar chemical reactivity but different halogen atoms.
Uniqueness
1,3-Bis(2-iodoethyl)-1-nitrosourea is unique due to the presence of iodine atoms, which can impart different physicochemical properties compared to its chloro and bromo analogs. The larger atomic radius and higher atomic weight of iodine can affect the compound’s reactivity, solubility, and biological activity.
Propriétés
Numéro CAS |
13907-75-0 |
|---|---|
Formule moléculaire |
C5H9I2N3O2 |
Poids moléculaire |
396.95 g/mol |
Nom IUPAC |
1,3-bis(2-iodoethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9I2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
Clé InChI |
WGEGSYFOMVBDPH-UHFFFAOYSA-N |
SMILES canonique |
C(CI)NC(=O)N(CCI)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
